molecular formula C5H6N2O2S B1451554 Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS No. 352356-71-9

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B1451554
CAS No.: 352356-71-9
M. Wt: 158.18 g/mol
InChI Key: SWQYWYUMRAIOJA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 352356-71-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a methyl ester at position 4. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its ester group and the electron-withdrawing nature of the thiadiazole ring.

Properties

IUPAC Name

methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQYWYUMRAIOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665224
Record name Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352356-71-9
Record name Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for 1,2,4-Thiadiazoles

The synthesis of 1,2,4-thiadiazoles typically involves condensation reactions of thioamide precursors with suitable electrophilic reagents, often under oxidative or cyclization conditions to form the heterocyclic ring.

Specific Preparation Methods for Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

While direct literature specifically naming this exact compound is limited, closely related synthetic routes for 3-substituted 1,2,4-thiadiazole-5-carboxylates provide a reliable foundation. The key steps involve:

  • Starting from methyl α-haloacetoacetates or methyl bromocyanoacetate as electrophilic reagents.
  • Using thioamide derivatives as nucleophilic partners.
  • Employing condensation and cyclization reactions under mild conditions.

Preparation via Condensation of Thioamides and Methyl Bromocyanoacetate

A notable, efficient method involves the reaction of aryl or alkyl thioamides with methyl bromocyanoacetate, which acts both as a cyclizing agent and mild oxidant, enabling the formation of 1,2,4-thiadiazole rings with high yield and purity.

Key features of this method:

  • Reagents: Thioamide (e.g., methyl thioacetamide derivatives) and methyl bromocyanoacetate.
  • Conditions: Room temperature, typically in methanol or ethanol solvent.
  • Reaction time: Very short (minutes).
  • Yield: High, often quantitative.
  • Work-up: Simple filtration or extraction.
  • Scalability: Demonstrated gram-scale synthesis without loss of efficiency.

Mechanism Overview:

  • Initial bromination of sulfur in thioamide by methyl bromocyanoacetate.
  • Formation of an intermediate carbocation species.
  • Elimination and tautomerization steps leading to ring closure.
  • Final oxidation and elimination to yield the 1,2,4-thiadiazole structure.

This method has been shown to tolerate various substituents, including sensitive functional groups and ortho-substituents, which are often challenging in heterocyclic synthesis.

Alternative Synthetic Routes

Other reported methods for synthesizing 1,2,4-thiadiazoles or their derivatives include:

  • Carbonylation reactions: Introducing carbonyl groups onto thiadiazole scaffolds via C-C bond formation under catalytic conditions.
  • Oxidative cyclization: Using oxidants such as hypervalent iodine, DMSO combined with haloiminium salts, or telluroxides/selenoxides.
  • Thermal cycloreversion: Heating precursors such as oxathiazine S-oxides to induce ring closure.
  • Use of triazine derivatives: Employing 2,4,6-trichloro-1,3,5-triazine with DMSO and polyethylene glycol as a medium.

However, these methods often require harsher conditions, longer reaction times, or complex work-ups compared to the methyl bromocyanoacetate approach.

Data Table Summarizing Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Condensation with methyl bromocyanoacetate Thioamide + methyl bromocyanoacetate Room temp, methanol, ~2-3 min 95-99 High purity, scalable, mild conditions
Carbonylation reaction Thiadiazole precursor + CO source Catalytic, varies Moderate Introduces carbonyl group, more steps
Oxidative cyclization (DMSO/haloiminium) Thioamide + oxidant Elevated temp, hours 80-90 Requires specific oxidants, longer time
Thermal cycloreversion Oxathiazine S-oxide Heating, prolonged Moderate Specialized precursor needed
Triazine-mediated synthesis Thioamide + triazine + DMSO Mild heating Moderate PEG 400 as solvent, mild but less common

Research Findings and Notes

  • The methyl bromocyanoacetate method is notable for its rapid reaction times and high yields, making it superior for practical synthesis of this compound derivatives.
  • The reaction mechanism involves initial sulfur bromination, followed by carbocation formation, elimination, and ring closure steps, supported by NMR and spectral data.
  • Ortho-substituted thioamides react efficiently, except for some sterically hindered or electron-withdrawing groups (e.g., ortho-trifluoromethyl), which may reduce yield.
  • The method is scalable to gram quantities with consistent results.
  • Alternative methods, while useful for other thiadiazole derivatives, often involve more complex reagents or conditions and are less suitable for sensitive substituents.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reagent/Conditions Product Yield Reference
LiOH (aqueous), MeOH, 0–25°C3-Methyl-1,2,4-thiadiazole-5-carboxylic acid85–90%

Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is acidified to the free carboxylic acid.

Bromination at the Thiadiazole Ring

Electrophilic bromination introduces substituents at the C5 position of the thiadiazole ring, enabling cross-coupling reactions.

Reagent/Conditions Product Yield Reference
tt-BuONO, CuBr2_2, 0–5°C5-Bromo-3-methyl-1,2,4-thiadiazole-5-carboxylate70–75%

Application : Brominated derivatives serve as intermediates in Suzuki-Miyaura couplings to construct biaryl systems for drug discovery .

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity.

Catalyst System Boronic Acid Product Yield Reference
Pd(OAc)2_2, Xantphos, NMMAryl boronic acid5-Aryl-3-methyl-1,2,4-thiadiazole-5-carboxylate80–85%

Key Insight : This method tolerates electron-donating and withdrawing substituents on the boronic acid, enabling tailored pharmacological profiles .

Amide Formation via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid is converted to amides through activation as an acid chloride.

Step Reagent/Conditions Product Yield Reference
Acid chloride formationOxalyl chloride, DMF (cat.)1,2,4-Thiadiazole-5-carbonyl chloride90–95%
Amide couplingAmine, base (e.g., Et3_3N)3-Methyl-1,2,4-thiadiazole-5-carboxamide75–85%

Applications : Amide derivatives exhibit enhanced bioavailability and target selectivity in kinase inhibition studies .

Nucleophilic Substitution at the Methyl Group

The methyl group on the thiadiazole ring can undergo substitution under radical or electrophilic conditions.

Reagent/Conditions Product Yield Reference
NBS, AIBN, CCl4_4, reflux3-(Bromomethyl)-1,2,4-thiadiazole-5-carboxylate60–65%

Utility : Brominated analogs serve as alkylating agents or intermediates for further functionalization .

Reduction of the Ester Group

Selective reduction of the ester to a primary alcohol is achievable with strong reducing agents.

Reagent/Conditions Product Yield Reference
LiAlH4_4, THF, 0°C5-(Hydroxymethyl)-3-methyl-1,2,4-thiadiazole50–55%

Note : Over-reduction of the thiadiazole ring is minimized under controlled conditions .

Scientific Research Applications

Chemistry

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds and heterocycles. The compound can undergo multiple reactions:

  • Oxidation : Produces sulfoxides or sulfones.
  • Reduction : Converts to thiols or other reduced forms.
  • Substitution : Involves nucleophilic substitution reactions.

Biology

The compound exhibits potential biological activities:

  • Antimicrobial Properties : It has been studied for its efficacy against various pathogens. For instance, derivatives of similar thiadiazole compounds have shown significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and upregulation of pro-apoptotic genes .

Medicine

In medicinal chemistry, this compound acts as a precursor for developing pharmaceutical agents with therapeutic effects. Its derivatives have been explored for their potential in treating infections and cancer. For example, studies have indicated that certain derivatives possess anticancer properties comparable to established drugs like doxorubicin .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its ability to serve as a building block for more complex molecules makes it valuable in developing new materials.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryIntermediate for organic synthesisUsed in oxidation and reduction reactions
BiologyAntimicrobial agentEffective against Staphylococcus aureus strains
MedicinePrecursor for pharmaceuticalsPotential anticancer effects; induces apoptosis
IndustryProduction of agrochemicals and dyesValuable building block for complex molecules

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like nitrofurantoin. For instance, one derivative demonstrated an MIC of 1.95 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Potential

Research on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines through specific biochemical pathways. The study highlighted that compounds derived from this thiadiazole exhibited IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

The following analysis compares Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate with structurally analogous thiadiazole derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups
This compound C₅H₆N₂O₂S 158.18 352356-71-9 95% Methyl ester, thiadiazole
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate C₆H₈N₂O₂S 172.21 76162-56-6 98% Ethyl ester, thiadiazole
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate C₅H₇N₃O₂S₂ 205.26 101848-19-5 N/A Carbamate, methylthio, thiadiazole

Key Observations :

  • Ethyl vs. Methyl Ester : The ethyl analog (CAS 76162-56-6) has a higher molecular weight (172.21 vs. 158.18) due to the longer alkyl chain, which increases lipophilicity and may enhance membrane permeability in biological systems .
Chemical Reactivity Comparison
Reaction Type Methyl Ester (Target) Ethyl Ester Carbamate Derivative
Hydrolysis Faster hydrolysis to carboxylic acid under basic conditions Slower hydrolysis due to steric hindrance Carbamate hydrolysis yields amine and CO₂
Nucleophilic Attack Ester group susceptible to nucleophiles (e.g., amines, alcohols) Similar reactivity, but lower electrophilicity Carbamate reacts with nucleophiles at carbonyl or sulfur sites
Thermal Stability Moderate (decomposes at high temperatures) Higher stability due to ethyl group Lower stability due to carbamate cleavage

Biological Activity

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the thiadiazole family known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S} and a molecular weight of approximately 174.17 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activities.

Overview

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Studies

  • Antibacterial Activity : A study evaluated several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
    Bacterial StrainMIC (µg/mL)MBC (µg/mL)
    Staphylococcus aureus1.953.91
    Enterococcus faecalis15.6262.5
  • Fungicidal Activity : In vitro studies revealed that this compound exhibited moderate to strong fungicidal activity against several fungal species at concentrations around 50 µg/mL .

Antifungal Activity

Thiadiazole derivatives have shown promising antifungal properties. This compound was tested against various fungi with notable results:

Fungal SpeciesConcentration (µg/mL)Activity Level
Valsa mali50Moderate to Strong
Fusarium oxysporum50Moderate

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound derivatives:

  • Cell Viability Studies : The compound was tested on HT-29 colorectal cancer cells using the MTT assay. Results indicated a significant reduction in cell viability at low concentrations .
    CompoundIC50 (µM)
    This compound<10

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. Its lipophilicity enhances its penetration through cell membranes, increasing its efficacy against target organisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thioamide precursors followed by esterification. For example, refluxing 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst achieves esterification. Reaction optimization studies suggest that maintaining anhydrous conditions and using excess alcohol (e.g., methanol) improves yields to ~70-85% . Alternative routes involve nucleophilic substitution of chloro or bromo intermediates with methyl carboxylate groups under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The methyl group (δ ~2.5 ppm in 1H NMR) and ester carbonyl (δ ~165-170 ppm in 13C NMR) are diagnostic. Aromatic protons in the thiadiazole ring appear as singlets (δ ~8.0-8.5 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm the ester group. Thiadiazole ring vibrations occur at ~1500-1600 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 173.2 (calculated) matches the molecular formula C₅H₅N₂O₂S .

Q. What are the solubility and stability profiles of this compound under various conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Solubility in methanol is moderate (~10-20 mg/mL) .
  • Stability : It is stable at room temperature under inert atmospheres but degrades under prolonged exposure to light or moisture. Storage at -20°C in amber vials with desiccants is recommended. Stability studies using HPLC show >95% purity retention over six months under these conditions .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) can assess binding affinity to enzymatic targets like Mycobacterium tuberculosis enoyl-ACP reductase or bacterial DNA gyrase. Key steps include:

  • Preparing the ligand (protonation states, energy minimization).
  • Defining the active site using crystallographic data (e.g., PDB ID 4URO).
  • Validating results with free energy calculations (MM-GBSA). Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced binding via hydrophobic interactions and hydrogen bonding .

Q. What experimental strategies reconcile discrepancies in reported biological activities of thiadiazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent). To address this:

  • Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
  • SAR Analysis : Compare substituent effects. For example, methyl esters exhibit lower cytotoxicity than ethyl esters in MTT assays against HeLa cells, likely due to steric effects .
  • pH-Dependent Studies : Adjust buffer systems (e.g., pH 5.0 vs. 7.4) to evaluate ionization effects on membrane permeability .

Q. What are critical considerations for designing analogues to enhance metabolic stability and bioavailability?

  • Methodological Answer :

  • Prodrug Strategies : Replace the methyl ester with pivaloyloxymethyl (POM) groups to improve oral absorption.
  • Metabolic Shielding : Introduce fluorine atoms at the 3-position to block CYP450-mediated oxidation.
  • Solubility Enhancement : Incorporate hydrophilic moieties (e.g., PEG chains) while maintaining logP <3.0. Pharmacokinetic studies in rodents show that such modifications increase AUC by 2-3× compared to the parent compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

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